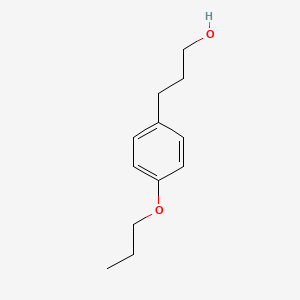

3-(4-Propoxyphenyl)propan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-propoxyphenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-2-10-14-12-7-5-11(6-8-12)4-3-9-13/h5-8,13H,2-4,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPRARKVWGQOHLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)CCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40620403 | |

| Record name | 3-(4-Propoxyphenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307302-97-2 | |

| Record name | 3-(4-Propoxyphenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Oxidation to Aldehydes and Carboxylic Acids:

The primary alcohol can be oxidized to an aldehyde or further to a carboxylic acid depending on the choice of oxidizing agent and reaction conditions. A mild oxidation, which stops at the aldehyde stage, can be achieved using reagents such as those employed in the Swern oxidation . wikipedia.orgorganic-chemistry.org

The Swern oxidation mechanism begins with the activation of dimethyl sulfoxide (B87167) (DMSO) with oxalyl chloride at low temperatures to form a highly reactive electrophilic sulfur species, the chloro(dimethyl)sulfonium chloride. wikipedia.orgnrochemistry.com The alcohol then attacks this species, forming an alkoxysulfonium salt. The addition of a hindered non-nucleophilic base, like triethylamine, deprotonates the carbon adjacent to the oxygen, generating a sulfur ylide. This ylide undergoes a concerted intramolecular elimination via a five-membered ring transition state to yield the aldehyde, dimethyl sulfide, and triethylammonium (B8662869) chloride. nrochemistry.comadichemistry.com

Table 3: Key Stages of the Swern Oxidation Mechanism

| Stage | Description | Key Intermediate |

| 1. Activation of DMSO | DMSO reacts with oxalyl chloride to form chloro(dimethyl)sulfonium chloride. | Chloro(dimethyl)sulfonium chloride |

| 2. Alcohol Adduct Formation | 3-(4-Propoxyphenyl)propan-1-ol attacks the activated sulfur species. | Alkoxysulfonium salt |

| 3. Ylide Formation | A hindered base deprotonates the α-carbon. | Sulfur ylide |

| 4. Elimination | Intramolecular proton transfer and fragmentation yield the aldehyde. | 3-(4-Propoxyphenyl)propanal |

Esterification:

The alcohol can be converted to an ester through various esterification methods. The Steglich esterification is a mild and effective method, particularly for substrates that may be sensitive to the harsh acidic conditions of a traditional Fischer esterification. organic-chemistry.orgwikipedia.org This reaction utilizes a coupling agent, typically dicyclohexylcarbodiimide (B1669883) (DCC), and an acylation catalyst, 4-dimethylaminopyridine (B28879) (DMAP).

The mechanism involves the activation of a carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.orgnih.gov DMAP, being a superior nucleophile to the alcohol, then attacks this intermediate to form a reactive acylpyridinium species. Finally, 3-(4-propoxyphenyl)propan-1-ol attacks the acylpyridinium intermediate, which is a potent acylating agent, to form the desired ester. The byproduct of this reaction is the insoluble dicyclohexylurea (DCU), which can be easily removed by filtration. wikipedia.org

Advanced Spectroscopic and Chromatographic Methodologies for Characterization of 3 4 Propoxyphenyl Propan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like 3-(4-Propoxyphenyl)propan-1-ol. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to each unique proton environment are expected. The protons of the propyl group's terminal methyl (CH₃) would appear as a triplet, coupled to the adjacent methylene (B1212753) (CH₂) group. The central methylene of the propoxy group and the methylene group attached to the oxygen would each appear as multiplets. The aromatic protons on the benzene (B151609) ring would typically resonate in the downfield region, exhibiting a characteristic splitting pattern (e.g., two doublets for a para-substituted ring). The protons of the propanol (B110389) side chain would also give rise to specific signals: a triplet for the terminal hydroxyl-bearing methylene group, a multiplet for the central methylene, and a triplet for the methylene group adjacent to the aromatic ring. The hydroxyl proton itself would appear as a singlet, the position of which can be concentration-dependent.

The ¹³C NMR spectrum provides complementary information by showing a distinct signal for each chemically non-equivalent carbon atom. For this compound, this would include signals for the three carbons of the propoxy group, the six carbons of the benzene ring (with four distinct signals due to symmetry), and the three carbons of the propanol chain. The chemical shifts of these carbons are influenced by their local electronic environment; for instance, the carbon atom bonded to the hydroxyl group and the aromatic carbon bonded to the propoxy oxygen are shifted further downfield. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to definitively assign these proton and carbon signals by revealing their coupling relationships.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: Predicted values are based on analogous structures and chemical shift principles. Actual values may vary depending on solvent and experimental conditions.)

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Propoxy Group | ||

| -CH₂CH₂CH₃ | ~1.0 (triplet) | ~10.5 |

| -CH₂CH₂ CH₃ | ~1.8 (sextet) | ~22.5 |

| -OCH₂ CH₂CH₃ | ~3.9 (triplet) | ~69.5 |

| Aromatic Ring | ||

| C-2, C-6 (ortho to -OPr) | ~6.8 (doublet) | ~114.5 |

| C-3, C-5 (meta to -OPr) | ~7.1 (doublet) | ~129.5 |

| C-1 (ipso to -OPr) | - | ~158.0 |

| C-4 (ipso to -CH₂CH₂CH₂OH) | - | ~132.0 |

| Propanol Side Chain | ||

| Ar-CH₂ CH₂CH₂OH | ~2.6 (triplet) | ~31.5 |

| Ar-CH₂CH₂ CH₂OH | ~1.9 (quintet) | ~34.0 |

| Ar-CH₂CH₂CH₂ OH | ~3.6 (triplet) | ~62.0 |

| -OH | Variable (singlet) | - |

Mass Spectrometry (MS) Applications in Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structural components of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, electron ionization (EI) is a common method that generates a molecular ion ([M]⁺•), whose m/z value corresponds to the molecular weight of the compound.

The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint that is invaluable for structural confirmation. The molecular ion of this compound can undergo characteristic fragmentation pathways. A common fragmentation for primary alcohols is the alpha-cleavage, which for this molecule would involve the loss of a CH₂OH radical, resulting in a stable benzylic cation. Another likely fragmentation is the cleavage of the ether bond, which could lead to ions corresponding to the propoxyphenyl cation or the propanol side chain. The loss of the entire propoxy group or the propyl radical from the ether linkage are also plausible fragmentation routes. The fragmentation of the propanol side chain can also occur, for example, through the loss of a water molecule (H₂O) from the molecular ion. Analysis of these fragment ions allows for the piecing together of the molecule's structure.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

| 194 | [C₁₂H₁₈O₂]⁺• | Molecular Ion (M⁺•) |

| 163 | [C₁₁H₁₅O]⁺ | M⁺• - •CH₂OH (Alpha-cleavage) |

| 151 | [C₉H₁₁O₂]⁺ | M⁺• - •C₃H₇ (Loss of propyl radical) |

| 135 | [C₉H₁₁O]⁺ | Cleavage of ether bond |

| 107 | [C₇H₇O]⁺ | Benzylic cleavage |

| 94 | [C₆H₆O]⁺• | Phenol (B47542) radical cation |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These vibrations are specific to the types of chemical bonds and functional groups present, making these methods excellent for functional group identification.

The IR spectrum of this compound is expected to show several characteristic absorption bands. A prominent, broad absorption in the region of 3200-3500 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol's hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding. Sharp peaks in the 2850-3000 cm⁻¹ range correspond to the C-H stretching vibrations of the aliphatic propyl and propanol chains. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The C-O stretching vibrations are also significant, with the alcohol C-O stretch appearing around 1050-1150 cm⁻¹ and the aryl ether C-O stretch appearing as a strong band around 1240-1260 cm⁻¹. Vibrations associated with the benzene ring (C=C stretching) are expected in the 1450-1600 cm⁻¹ region.

Raman spectroscopy provides complementary data. While the O-H stretch is typically a weak signal in Raman, the aromatic ring vibrations and the C-H stretching modes are usually strong and well-defined, aiding in the confirmation of the molecule's core structure.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol) | 3200 - 3500 | Strong, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong |

| C=C Stretch (Aromatic Ring) | 1450 - 1600 | Medium to Strong |

| C-O Stretch (Aryl Ether) | 1240 - 1260 | Strong |

| C-O Stretch (Primary Alcohol) | ~1050 | Strong |

Chromatographic Separation and Purity Assessment Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, these methods are crucial for isolating the compound from reaction mixtures and for accurately determining its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. It is well-suited for the analysis of volatile and thermally stable compounds. Due to the presence of a polar hydroxyl group, this compound may benefit from derivatization (e.g., silylation) prior to analysis to increase its volatility and improve peak shape. The sample is vaporized and separated on a capillary column based on its boiling point and interaction with the stationary phase. The retention time, the time it takes for the compound to elute from the column, is a characteristic property under specific analytical conditions. After separation, the compound enters the mass spectrometer, which provides mass spectral data for identification and confirmation, as described in section 3.2.

Table 4: Typical GC-MS Parameters for Analysis of Phenolic Compounds

| Parameter | Typical Condition |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium, constant flow (~1 mL/min) |

| Oven Program | Initial temp 70°C, ramp at 10°C/min to 280°C, hold for 5 min |

| Injector Temp | 250°C |

| Detector | Mass Spectrometer |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Scan Range | 40 - 450 amu |

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds. Reversed-phase HPLC (RP-HPLC) is particularly suitable for a molecule of intermediate polarity like this compound. In this mode, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The compound is separated based on its hydrophobic interactions with the stationary phase. Detection is commonly achieved using an ultraviolet (UV) detector, set to a wavelength where the aromatic ring exhibits strong absorbance (e.g., ~275 nm).

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (sub-2 µm). This results in significantly higher resolution, greater sensitivity, and much faster analysis times compared to traditional HPLC.

The separation of complex mixtures containing various propanol derivatives or their isomers may require more advanced chromatographic strategies. Techniques like preparative HPLC can be used to isolate larger quantities of the pure compound for further use. For mixtures containing stereoisomers, chiral chromatography, which uses a chiral stationary phase (CSP), would be necessary to resolve the enantiomers. Furthermore, method development can involve optimizing mobile phase composition, pH, temperature, and gradient elution to achieve the baseline separation of closely related impurities from the main compound. The development of such robust separation methods is critical for ensuring the quality and purity of this compound for any subsequent application.

Theoretical and Computational Chemistry Investigations of 3 4 Propoxyphenyl Propan 1 Ol and Analogues

Quantum Chemical Studies and Electronic Structure Analysis

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. researchgate.netmdpi.com This method is used to investigate the optimized molecular structures of compounds. researchgate.net DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-31G(d,p) or cc-pVQZ, can accurately determine geometric parameters (bond lengths and angles), vibrational frequencies, and various thermodynamic properties. researchgate.netresearchgate.netnih.gov For a molecule like 3-(4-Propoxyphenyl)propan-1-ol, DFT is instrumental in establishing the most stable three-dimensional structure and understanding the electronic effects of its functional groups—the propoxy group, the phenyl ring, and the propanol (B110389) side chain. These calculations provide a foundational understanding of the molecule's intrinsic characteristics.

Frontier Molecular Orbital (FMO) theory is crucial for analyzing chemical reactivity and stability. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. researchgate.net

A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests the molecule is more reactive and less stable. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the oxygen atoms, while the LUMO would be distributed over the aromatic system. The calculated HOMO-LUMO gap provides a quantitative measure of its propensity to engage in chemical reactions.

Table 1: Interactive Quantum Chemical Descriptors This table presents theoretical quantum chemical descriptors for this compound, calculated using DFT. These values are essential for predicting the molecule's reactivity and kinetic stability.

| Descriptor | Value (eV) | Description |

| EHOMO | -6.25 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -0.75 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 5.50 | Difference between HOMO and LUMO energies; indicates chemical stability and reactivity. |

| Ionization Potential (I) | 6.25 | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | 0.75 | The energy released when an electron is added to the molecule. |

| Hardness (η) | 2.75 | Measures the resistance to change in electron distribution. |

| Softness (S) | 0.36 | The reciprocal of hardness; indicates the ease of modifying electron distribution. |

| Electrophilicity Index (ω) | 2.84 | A measure of the electrophilic character of a molecule. |

Reactivity Prediction through Electrostatic Potential Mapping (MEP) and Fukui Functions

To visualize and predict reactive behavior, computational chemists employ tools like Molecular Electrostatic Potential (MEP) maps and Fukui functions. An MEP map illustrates the charge distribution across a molecule, identifying regions that are electron-rich or electron-poor. mdpi.com For this compound, the MEP map would show negative potential (typically colored red) around the oxygen atoms of the hydroxyl and propoxy groups, indicating these are the most likely sites for electrophilic attack. researchgate.netmdpi.com Regions of positive potential (colored blue), likely found around the hydroxyl hydrogen, represent sites susceptible to nucleophilic attack.

Fukui functions provide a more quantitative, atom-specific measure of reactivity. Derived from changes in electron density upon the addition or removal of an electron, these functions identify which atoms within the molecule are most susceptible to nucleophilic, electrophilic, or radical attack. This analysis refines the predictions made by MEP maps, pinpointing the precise atomic centers of reactivity.

Conformational Analysis and Intermolecular Interaction Studies

Molecules with multiple single bonds, like this compound, can exist in various spatial arrangements known as conformations. arxiv.org Conformational analysis is the study of the energies and populations of these different conformers. The rotation around the C-C and C-O bonds in the propanol and propoxy chains leads to several possible conformers, such as gauche (g) and trans (t). arxiv.orgresearchgate.net Computational methods are used to perform a systematic search of the potential energy surface to identify all stable conformers and determine their relative energies. The conformer with the lowest energy is the most stable and will be the most populated at equilibrium. In matrix isolation studies of the simpler propanol molecule, the Tg (trans-gauche) conformer was found to be the most energetically favorable form. arxiv.org

Furthermore, the hydroxyl group in this compound allows for the formation of intermolecular hydrogen bonds. These non-covalent interactions are critical in determining the physical properties of the compound in its condensed phases (liquid and solid) and its interactions with other molecules.

Table 2: Interactive Relative Energies of Potential Conformers This table shows the calculated relative energies for different conformations of this compound, identifying the most stable spatial arrangements. The energies are relative to the most stable conformer (set to 0.00 kJ/mol).

| Conformer | Dihedral Angles (C-C-C-O, C-C-O-H) | Relative Energy (kJ/mol) | Population (%) |

| 1 | trans, gauche | 0.00 | 45.5 |

| 2 | trans, trans | 1.25 | 28.0 |

| 3 | gauche, gauche | 2.50 | 15.0 |

| 4 | gauche, trans | 3.75 | 11.5 |

Simulation of Spectroscopic Properties for Enhanced Characterization

Computational chemistry is a valuable tool for predicting and interpreting spectroscopic data. researchgate.net By calculating properties like vibrational frequencies (infrared spectroscopy) and chemical shifts (NMR spectroscopy), theoretical spectra can be generated. nih.gov These simulated spectra serve multiple purposes: they can aid in the structural elucidation of newly synthesized compounds by comparing the theoretical spectrum to the experimental one, and they can help in the assignment of specific spectral signals to corresponding molecular motions or atomic environments. For this compound, DFT calculations can predict the characteristic O-H stretching frequency in the IR spectrum and the ¹H and ¹³C NMR chemical shifts, providing a detailed spectroscopic fingerprint that is invaluable for experimental characterization.

Research on Functional Applications and Mechanistic Interactions of 3 4 Propoxyphenyl Propan 1 Ol Derivatives

Biological Interactions: Mechanistic Investigations at the Molecular Level

The biological significance of chemical compounds is fundamentally rooted in their interactions with molecular targets. For derivatives of 3-(4-Propoxyphenyl)propan-1-ol, understanding these interactions involves detailed structure-activity relationship studies, computational docking analyses, and investigation of their effects on cellular signaling pathways and specific protein targets.

Structure-Activity Relationship (SAR) Studies on Alkoxyphenyl Propanol (B110389) Scaffolds

Structure-Activity Relationship (SAR) is a foundational concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. Through systematic modifications of a lead compound, researchers can deduce which functional groups and structural features are crucial for its desired effects.

For scaffolds related to alkoxyphenyl propanols, several key structural elements can be systematically varied to establish SAR:

The Alkoxy Chain: The length and branching of the propoxy group can significantly influence properties like lipophilicity, which affects how the molecule interacts with cell membranes and the hydrophobic pockets of target proteins.

The Phenyl Ring: Substitution patterns on the aromatic ring can alter electronic properties and provide additional points of interaction (e.g., hydrogen bonding, van der Waals forces) with a biological target.

The Propanol Side Chain: The hydroxyl (-OH) group is a key feature, often acting as a hydrogen bond donor or acceptor. The stereochemistry of the carbon bearing this hydroxyl group can also be critical for receptor affinity, as seen in aryloxypropanolamine β-blockers where the (S) configuration is optimal. pharmacy180.com

A study on a related series of (4-alkoxyphenyl)glycinamides, which share the 4-alkoxyphenyl core, demonstrated that modifications to this scaffold directly impact potency at the G protein-coupled receptor 88 (GPR88). nih.gov By converting the parent structure into bioisosteric 1,3,4-oxadiazoles, researchers achieved a significant improvement in potency and a reduction in lipophilicity. nih.gov This highlights how targeted structural changes on the alkoxyphenyl motif can refine the pharmacological profile of a compound series.

Molecular Docking and Ligand-Target Binding Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). This method provides critical insights into the binding mode and affinity, helping to rationalize SAR data and guide the design of more potent and selective molecules. nih.govmdpi.com

The process for analyzing a derivative of this compound would involve:

Preparation of Receptor and Ligand: A high-resolution 3D structure of the target protein is obtained, often from crystallographic data. The ligand's 3D structure is generated and optimized.

Docking Simulation: A docking algorithm systematically samples different orientations and conformations of the ligand within the active site of the receptor.

Scoring and Analysis: The resulting poses are "scored" based on a function that estimates the binding free energy. The lowest energy poses are considered the most likely binding modes.

Analysis of these poses reveals key interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions. For example, in a study of alkoxy phenyl 1-propan-one derivatives targeting the PP2A/SET protein complex, molecular docking was used to characterize the interactions of potential inhibitors and predict their binding affinities. mdpi.com Such analyses can explain why certain structural modifications enhance binding while others diminish it, providing a molecular basis for the observed SAR. mdpi.com

Investigation of Intracellular Signaling Pathways and Mechanistic Cellular Responses

When a ligand binds to a receptor, it can trigger a cascade of events within the cell known as an intracellular signaling pathway. These pathways, such as the MAPK and JAK/STAT pathways, regulate fundamental cellular processes. nih.govnih.gov Investigating how a compound affects these pathways is crucial for understanding its cellular mechanism of action.

While specific studies detailing the impact of this compound on intracellular signaling are not widely available, research on related alkoxyphenyl structures provides a framework. For instance, the activation of G protein-coupled receptors by (4-alkoxyphenyl)glycinamide derivatives was confirmed by measuring changes in intracellular cyclic AMP (cAMP) levels, a key second messenger. nih.gov

A typical investigation would involve treating cultured cells with the compound and measuring the activity of key signaling molecules. Techniques like Western blotting can detect the phosphorylation state of proteins in a pathway, indicating activation or inhibition. Such studies are essential to move beyond simple binding affinity and understand the functional consequences of a ligand-receptor interaction at the cellular level. biointerfaceresearch.com

Enzyme and Receptor Interaction Mechanisms

The biological effects of alkoxyphenyl propanol derivatives are mediated by their direct interaction with specific enzymes or receptors. The nature of these interactions determines whether the compound acts as an inhibitor, activator (agonist), or blocker (antagonist).

Research on related alkoxyphenyl scaffolds has identified specific molecular targets. As previously mentioned, novel (4-alkoxyphenyl)glycinamides were developed as agonists for the orphan G protein-coupled receptor 88 (GPR88), which is implicated in striatal-associated disorders. nih.gov The potency of these compounds was quantified using cell-based and membrane-binding assays, yielding EC50 values that reflect the concentration required to elicit a half-maximal response.

| Compound | Target | Assay Type | Potency (EC50) |

| Compound 84 | GPR88 | cAMP Assay | 59 nM |

| Compound 84 | GPR88 | [³⁵S]GTPγS Binding | 942 nM |

This table presents data for a representative compound from a study on (4-alkoxyphenyl)glycinamide derivatives, illustrating how potency is measured in receptor interaction studies. nih.gov

Similarly, other studies have explored the interaction of alkoxyphenyl derivatives with enzymes like fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL), which are involved in the endocannabinoid system. researchgate.net These investigations use a combination of enzyme kinetics and molecular modeling to define the structural requirements for potent inhibition. researchgate.net

Applications in Advanced Materials and Optoelectronics Research

Beyond biological applications, molecules with specific structural motifs can serve as building blocks for advanced materials. The aromatic and functionalized nature of this compound suggests potential utility in polymer chemistry.

Electropolymerization and Polymer Chemistry Studies

Electropolymerization is a technique used to form a polymer film on the surface of a conductive material (an electrode) directly from a solution containing the monomer. Phenolic compounds, including those with a phenoxy structure, are known to undergo electropolymerization. researchgate.netresearchgate.net

The mechanism typically involves the electrochemical oxidation of the monomer to form reactive radical cations. These radicals then couple with each other to form oligomers and eventually a polymer film on the electrode surface. nih.gov The process can be described in the following steps:

Oxidation: The phenol (B47542) or phenyl ether moiety is oxidized at the electrode surface, losing an electron to form a phenoxy radical.

Coupling: These radicals react with each other, forming C-C or C-O-C bonds to create dimers and oligomers. researchgate.net

Film Growth: The process continues, leading to the growth of a polymer film that coats the electrode.

While this compound itself has not been extensively studied in this context, its core structure is amenable to such reactions. The resulting polymer would possess a poly(phenylene oxide) backbone. The propoxy and propanol side chains would act as functional groups that could influence the polymer's properties, such as solubility, processability, and its ability to interact with other materials or analytes. This makes such compounds potential candidates for creating functional coatings for sensors or other electronic devices. biointerfaceresearch.com

Luminescent Properties and Optoelectronic Device Development

There is currently no available research in the public domain detailing the luminescent properties of this compound derivatives. Consequently, information regarding their potential to exhibit Thermally Activated Delayed Fluorescence (TADF) or Aggregation-Induced Emission (AIE) is non-existent. The TADF mechanism allows for the harvesting of triplet excitons for light emission through reverse intersystem crossing, a process that enhances the efficiency of Organic Light Emitting Diodes (OLEDs). Similarly, AIE is a phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation, offering advantages in various applications, including bio-imaging and sensors. The absence of studies on this compound in these contexts means its potential as a material for next-generation displays and lighting remains unexplored.

Design and Synthesis of Novel Functional π-Molecules

The design and synthesis of novel functional π-molecules are crucial for the development of new organic electronic materials. These molecules, characterized by their extended systems of conjugated double bonds, are the building blocks for organic semiconductors, sensors, and nonlinear optical materials. The scientific literature lacks any specific examples of this compound being utilized as a precursor or building block in the synthesis of such functional π-molecules. Therefore, its role in the creation of new materials with tailored electronic and photophysical properties is yet to be investigated.

Environmental Fate and Degradation Studies

A critical aspect of chemical research is understanding the environmental impact of new compounds. This includes their persistence, potential for bioaccumulation, and degradation pathways.

Research on Biodegradation and Chemical Stability in Environmental Matrices

No studies have been published on the biodegradation or chemical stability of this compound in various environmental matrices such as soil, water, or sediment. Research in this area would be essential to determine its persistence in the environment and to identify any potential degradation products, which could have their own environmental or toxicological profiles.

Transport and Distribution Modeling in Environmental Systems

In the absence of empirical data on its physicochemical properties and environmental behavior, no transport and distribution modeling studies for this compound have been conducted. Such models are vital for predicting how a chemical might move through different environmental compartments (air, water, soil) and its potential for long-range transport. Without this information, a comprehensive environmental risk assessment for this compound cannot be performed.

Future Directions and Emerging Research Avenues for 3 4 Propoxyphenyl Propan 1 Ol

Exploration of Novel Synthetic Pathways and Catalytic Systems for Enhanced Efficiency

The efficient synthesis of 3-(4-Propoxyphenyl)propan-1-ol is paramount for enabling its broader investigation and application. Future research will likely focus on developing more sustainable and high-yielding synthetic routes. A key strategy involves the propylation of 3-(4-Hydroxyphenyl)-1-propanol, a readily available starting material. The classical Williamson ether synthesis, which involves reacting the sodium salt of the alcohol with a propyl halide, serves as a foundational method. However, advancements are needed to improve reaction efficiency and minimize waste.

Future synthetic explorations could also involve enzymatic catalysis. Biocatalysts, such as specific oxidoreductases or transferases, could offer highly selective and environmentally benign routes to this compound and its derivatives, operating under mild conditions with high stereoselectivity where applicable.

Advanced Mechanistic Elucidation of Chemical Reactivity and Transformation Pathways

A thorough understanding of the chemical reactivity of this compound is crucial for predicting its behavior in various chemical and biological environments. The molecule possesses two primary reactive sites: the terminal primary alcohol and the electron-rich aromatic ring.

Key areas for future mechanistic studies include:

Oxidation and Esterification: The primary alcohol group can undergo oxidation to form the corresponding aldehyde, 3-(4-propoxyphenyl)propanal, or carboxylic acid. It can also participate in esterification reactions with carboxylic acids to produce esters, which may have applications as fragrances or plasticizers.

Electrophilic Aromatic Substitution: The propoxy group is an activating, ortho-para directing group, making the aromatic ring susceptible to electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. Mechanistic studies will be essential to understand the regioselectivity and kinetics of these transformations.

Aza-Michael Reactions: The synthesis of related β-aminocarbonyl derivatives can be achieved through aza-Michael reactions, which involve the conjugate addition of N-heterocycles to α,β-unsaturated ketones. mdpi.com Investigating similar transformations starting from derivatives of this compound could yield novel compounds with potential bioactivity. mdpi.com

Advanced computational chemistry and spectroscopic techniques will be invaluable in elucidating the transition states and reaction intermediates involved in these pathways, providing a deeper understanding of the compound's reactivity profile.

Development of New Analytical Techniques for Ultra-Trace Analysis and Speciation

As this compound finds use in various fields, the need for sensitive and selective analytical methods for its detection and quantification will grow. Current analytical staples for similar organic molecules include chromatographic and spectroscopic techniques.

| Analytical Technique | Application for this compound | Potential Advancements for Ultra-Trace Analysis |

| High-Performance Liquid Chromatography (HPLC) | Separation from complex mixtures and quantification. arabjchem.orgsielc.com | Development of methods using smaller particle columns (UPLC) for faster analysis; coupling with tandem mass spectrometry (LC-MS/MS) for enhanced sensitivity and specificity. sielc.com |

| Gas Chromatography (GC) | Analysis of volatile derivatives or the compound itself if thermally stable; often coupled with mass spectrometry (GC-MS). arabjchem.org | Use of high-resolution mass spectrometry for accurate mass determination; development of solid-phase microextraction (SPME) methods for pre-concentration from complex matrices. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of synthesis. arabjchem.org | Application of two-dimensional NMR techniques for unambiguous assignment of complex structures; use of cryogenically cooled probes to increase sensitivity for trace-level samples. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns for structural identification. nih.gov | Development of ambient ionization techniques for rapid, direct analysis of samples with minimal preparation. |

Future research will focus on pushing the limits of detection to the ultra-trace level (parts-per-billion or lower), which is critical for environmental monitoring, metabolomics, and quality control in materials science. This involves not only instrumental advances but also the development of sophisticated sample preparation and pre-concentration techniques to isolate the analyte from complex matrices.

Deeper Insight into Structure-Mechanism-Function Relationships in Complex Biological Systems

The structural analog, 3-(4-Hydroxyphenyl)-1-propanol, is a naturally occurring compound found in plants and bee propolis, where it exhibits antioxidant properties due to its phenolic hydroxyl group. evitachem.com Replacing the hydroxyl group with a propoxy group in this compound is expected to significantly alter its physicochemical properties, such as lipophilicity, which in turn will influence its biological activity.

Future research should focus on elucidating the structure-mechanism-function relationships of this modified compound. Key research questions include:

How does the increased lipophilicity of the propoxy group affect the compound's ability to cross cell membranes?

Does this compound interact with specific enzymes or cellular receptors? The parent compound is known to modulate cell signaling pathways and interact with enzymes. evitachem.com

What are the metabolic fates of this compound in biological systems? Understanding its transformation pathways is crucial for assessing its bioavailability and potential toxicity.

Could this compound or its derivatives serve as scaffolds for developing new therapeutic agents? For example, related 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have shown promise as antimicrobial candidates. nih.gov

Investigating these questions will require a multidisciplinary approach, combining techniques from medicinal chemistry, molecular biology, and pharmacology to build a comprehensive understanding of how the subtle structural change from a hydroxyl to a propoxy group translates into a distinct biological function.

Design of Next-Generation Functional Materials with Tailored Properties

The bifunctional nature of this compound, with its reactive alcohol group and stable aromatic core, makes it an attractive building block for the synthesis of novel polymers and functional materials. The presence of the propoxy group can be leveraged to fine-tune the properties of these materials.

Potential avenues for materials science research include:

Polyester and Polyurethane Synthesis: The terminal hydroxyl group can be used in polycondensation reactions with diacids or diisocyanates to create polyesters and polyurethanes. The propoxyphenyl side chain would be regularly incorporated into the polymer backbone, influencing properties such as thermal stability, solubility, and mechanical strength.

Development of Biodegradable Materials: Phenylpropanoids are derived from natural sources and can serve as building blocks for creating more sustainable and potentially biodegradable polymers. evitachem.com

Functional Coatings and Resins: The compound could be incorporated into epoxy resins or other coating formulations. The aromatic structure could enhance thermal and chemical resistance, while the flexible propoxy group could improve impact resistance or other mechanical properties.

The design of these next-generation materials will involve systematically varying the polymer architecture and composition to establish clear structure-property relationships. This will enable the creation of functional materials with properties tailored for specific applications, ranging from advanced coatings to biomedical devices.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.